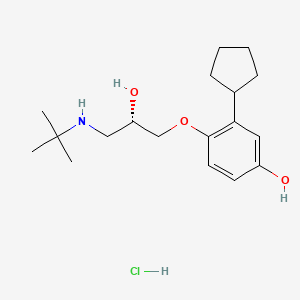
3,3-Difluoro-5-hydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-5-hydroxypentan-2-one is an organic compound with the molecular formula C5H8F2O2 It is a derivative of pentanone, characterized by the presence of two fluorine atoms at the third carbon and a hydroxyl group at the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-hydroxypentan-2-one typically involves the fluorination of a suitable precursor One common method is the reaction of 3,3-difluoropentane-2,4-dione with a hydroxylating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-5-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-5-oxopentan-2-one or 3,3-difluoropentanoic acid.
Reduction: Formation of 3,3-difluoro-5-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-5-hydroxypentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3,3-Difluoro-5-hydroxypentan-2-one exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoropentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxypentan-2-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoro-4-hydroxypentan-2-one: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.
Uniqueness
3,3-Difluoro-5-hydroxypentan-2-one is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the hydroxyl group provides additional functionalization options. This combination makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H8F2O2 |
|---|---|
Peso molecular |
138.11 g/mol |
Nombre IUPAC |
3,3-difluoro-5-hydroxypentan-2-one |
InChI |
InChI=1S/C5H8F2O2/c1-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3 |
Clave InChI |
DIVQNSSAUWEZRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


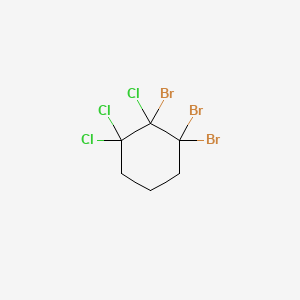


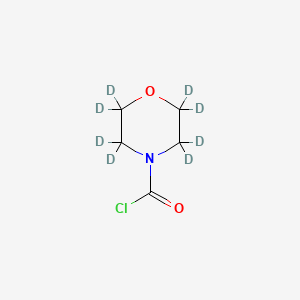
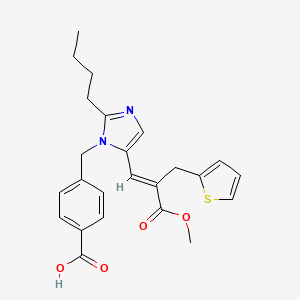
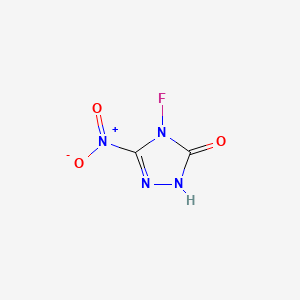


![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)

